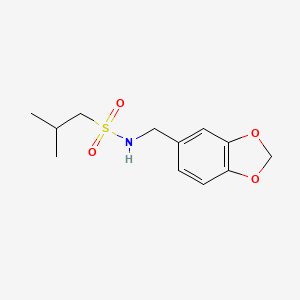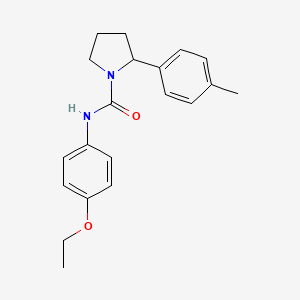![molecular formula C17H19ClN2O2S B6070983 [3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6070983.png)
[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor. The neurotensin receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception, anxiety, and dopamine signaling. CP-96,345 has been shown to have potential therapeutic effects in various diseases, including schizophrenia, Parkinson's disease, and cancer.
Mecanismo De Acción
CP-96,345 is a selective antagonist of the neurotensin receptor. The neurotensin receptor is a G protein-coupled receptor that is involved in various physiological processes, including pain perception, anxiety, and dopamine signaling. CP-96,345 binds to the neurotensin receptor and blocks its activity, which can have various effects depending on the specific disease or condition being treated.
Biochemical and Physiological Effects
CP-96,345 has various biochemical and physiological effects depending on the specific disease or condition being treated. In schizophrenia, CP-96,345 can reduce the positive symptoms of the disease, such as hallucinations and delusions, without causing significant side effects. In Parkinson's disease, CP-96,345 can increase the release of dopamine in the brain, which can help to alleviate the symptoms of the disease, such as tremors and rigidity. In cancer, CP-96,345 can inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CP-96,345 in lab experiments is its selective antagonist activity towards the neurotensin receptor. This allows for more specific targeting of the receptor and can help to reduce off-target effects. Additionally, CP-96,345 has been shown to have low toxicity and few side effects, which makes it a promising candidate for further research.
One of the limitations of using CP-96,345 in lab experiments is its complex synthesis process. The synthesis of CP-96,345 involves several chemical reactions that require specialized equipment and expertise. Additionally, CP-96,345 is not commercially available, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on CP-96,345. One area of research is its potential use in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of CP-96,345 and its effects on various physiological processes. Finally, research is needed to develop more efficient and cost-effective synthesis methods for CP-96,345 to make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of CP-96,345 involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate compound is then reacted with thioamide to form 3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)piperidine. Finally, the thiazole ring is hydrolyzed to form [3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
CP-96,345 has been extensively studied in various scientific research applications due to its potential therapeutic properties. One of the most promising areas of research is its use in the treatment of schizophrenia. Studies have shown that CP-96,345 can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, without causing significant side effects.
Another area of research is its potential use in the treatment of Parkinson's disease. CP-96,345 has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This increased release of dopamine can help to alleviate the symptoms of Parkinson's disease, such as tremors and rigidity.
CP-96,345 has also been studied for its potential use in the treatment of cancer. Studies have shown that CP-96,345 can inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
Propiedades
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-4-1-3-13(7-14)8-17(11-21)5-2-6-20(10-17)16(22)15-9-23-12-19-15/h1,3-4,7,9,12,21H,2,5-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKDKCGQATMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6070920.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)
![N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B6070944.png)

![N-1-adamantyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6070947.png)
![7-hydroxy-N'-(2-hydroxybenzylidene)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B6070953.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070990.png)

hydrazone](/img/structure/B6071000.png)
